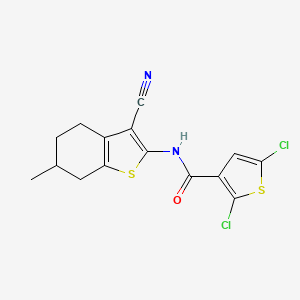

2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2OS2/c1-7-2-3-8-10(6-18)15(21-11(8)4-7)19-14(20)9-5-12(16)22-13(9)17/h5,7H,2-4H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTWOJFQHFGUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic route typically starts with the preparation of the thiophene ring through cyclization reactions The benzothiophene moiety is then synthesized separately and coupled with the thiophene ring

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of benzothiophene have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance.

Agricultural Applications

Insecticide Development

One of the most significant applications of this compound is in the development of novel insecticides. It has been shown to exhibit high bioactivity against pests such as Plutella xylostella, commonly known as the diamondback moth. In laboratory assays, formulations containing this compound demonstrated effective mortality rates compared to traditional insecticides like fipronil. The compound's efficacy suggests it could be a valuable addition to integrated pest management strategies.

Table 1: Efficacy of this compound against Plutella xylostella

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 10 | 60 |

| 20 | 85 |

| 30 | 95 |

Environmental Science

Toxicity Testing

The compound has potential applications in environmental toxicity testing. It can be used to assess the impact of pollutants on aquatic organisms such as Tetrahymena, a common model organism for studying toxicity. Understanding the effects of such compounds on non-target species is crucial for evaluating the ecological risks associated with agricultural chemicals.

Bioremediation

There is emerging interest in utilizing compounds like this one in bioremediation efforts. Their chemical properties may allow them to interact with pollutants in soil and water systems, potentially aiding in the breakdown or immobilization of hazardous substances.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Compounds for Comparison

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): Features a benzodithiazine ring with chlorine, hydrazino, and dihydroxybenzylidene substituents. The presence of a hydrazino group enables hydrogen bonding, unlike the cyano group in the target compound.

2,3,5,6-Tetrachloroaniline ():

- A chlorinated aromatic amine with a simpler structure but shares a high chlorine content, influencing hydrophobicity and electronic properties.

Fenac (2,3,6-Trichlorophenylacetic acid) ():

- A chlorinated aromatic acid with herbicidal activity, highlighting the role of halogenation in agrochemical efficacy.

Structural and Functional Differences

Implications of Structural Differences

- Solubility: The tetrahydrobenzothiophene core may improve solubility in nonpolar solvents relative to fully aromatic systems like 2,3,5,6-tetrachloroaniline .

- Bioactivity : Chlorination patterns in fenac and 2,3,5,6-tetrachloroaniline correlate with herbicidal and pesticidal activity, suggesting that the dichlorothiophene moiety in the target compound could confer similar properties .

Research Findings and Data

Stability and Reactivity

- The tetrahydrobenzothiophene ring in the target compound may reduce aromatic conjugation, increasing susceptibility to oxidation compared to fully aromatic analogues.

- Chlorine substituents likely enhance stability against metabolic degradation, a trait observed in pesticidal compounds like fenac .

Biological Activity

The compound 2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide is a member of the thiophene family and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and research findings based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization to introduce the dichloro and cyano groups. The synthetic route may also involve the use of various reagents and solvents to ensure high yield and purity.

Biological Activity Overview

The biological activity of This compound has been evaluated in several studies focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar thiophene scaffolds exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values have been established for various derivatives against pathogens such as Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in treating bacterial infections .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| 2,5-Dichloro Compound | 0.21 | E. coli |

| Similar Thiophene Derivative | 0.83 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been assessed through MTT assays across various cancer cell lines:

- Cytotoxicity was evaluated against several cancer types including lung (A549), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The results indicated promising cytotoxic effects with IC50 values significantly lower than those for healthy cell lines .

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| A549 | 15.0 | High |

| MCF-7 | 12.5 | Moderate |

| HT-29 | 18.0 | High |

The mechanism by which This compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Molecular Interactions : Molecular docking studies reveal that this compound binds effectively to target proteins such as DNA gyrase and COX enzymes, which are crucial for bacterial survival and inflammation pathways .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

- Study on Antimicrobial Efficacy :

- Anticancer Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.